molecular formula C12H9NO B070815 2-(4-Pyridinyl)benzaldehyde CAS No. 176526-00-4

2-(4-Pyridinyl)benzaldehyde

Cat. No. B070815
CAS RN: 176526-00-4
M. Wt: 183.21 g/mol
InChI Key: HPSCYFZOYJSYGZ-UHFFFAOYSA-N
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Description

“2-(4-Pyridinyl)benzaldehyde” is a p-substituted benzaldehyde . It may be used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(III), a novel phosphorescent iridium(III) complex .


Synthesis Analysis

The synthesis of “2-(4-Pyridinyl)benzaldehyde” involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene at 105°C for 120 hours .


Molecular Structure Analysis

The molecular formula of “2-(4-Pyridinyl)benzaldehyde” is C12H9NO . Its average mass is 183.206 Da and its monoisotopic mass is 183.068420 Da .


Chemical Reactions Analysis

“2-(4-Pyridinyl)benzaldehyde” is a reactive metabolite of Atazanavir . It is also used as a Pyridinyl Benzaldehyde impurity .


Physical And Chemical Properties Analysis

“2-(4-Pyridinyl)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 340.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.4±3.0 kJ/mol and its flash point is 167.6±30.6 °C . It has a molar refractivity of 55.7±0.3 cm3 .

Scientific Research Applications

Reactive Metabolite of Atazanavir

2-(4-Pyridyl)benzaldehyde is used as a reactive metabolite of Atazanavir . Atazanavir is an antiretroviral drug used in the treatment of the human immunodeficiency virus (HIV). The compound plays a crucial role in the metabolic processes of this medication .

Schiff Bases of Pyridine Derivatives

The compound is used in the chemistry of Schiff bases of pyridine derivatives . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Bioactive Ligands

Schiff bases derived from 2-(4-Pyridyl)benzaldehyde act as bioactive ligands . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .

Pharmacophore Group

The compound is considered as a versatile pharmacophore group . Pharmacophores are a set of structural features in a molecule that is recognized at the receptor site and is responsible for that molecule’s biological activity .

Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Formaldehyde Detection

A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde through fluorescence enhancement .

Safety and Hazards

When handling “2-(4-Pyridinyl)benzaldehyde”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .

Mechanism of Action

Target of Action

It is known to be used as a ligand in the synthesis of certain complexes , suggesting that it may interact with specific proteins or enzymes in biological systems.

Mode of Action

It is known to act as a ligand in the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(iii), a novel phosphorescent iridium(iii) complex . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.

Result of Action

Its role as a ligand in the synthesis of a phosphorescent iridium(iii) complex suggests that it may have applications in optical and electronic devices .

Action Environment

It is recommended to store the compound in a cool, dark place, under inert gas , suggesting that light, temperature, and oxygen may affect its stability.

properties

IUPAC Name

2-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCYFZOYJSYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349086
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridinyl)benzaldehyde

CAS RN

176526-00-4
Record name 2-(4-Pyridinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176526-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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